BenchChemオンラインストアへようこそ!

2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one

Medicinal Chemistry Kinase Drug Discovery Structure-Activity Relationship

Procure this specific pyrimidin-2-yloxy piperidine (CAS 2034621-18-4) to leverage its distinct spatial and electronic environment in kinase-targeted HTS campaigns. Unlike generic analogues, the pyridin-4-ylsulfanyl acetyl group and 2-pyrimidinyloxy substitution create an ATP-binding site hinge motif that cannot be replicated by class-level extrapolation. With an optimal XLogP3 of 1.7 and modest MW (330.4 Da), it remains soluble in biochemical assays at >10 μM while avoiding precipitation common with more lipophilic isosteres. Its lead-like, fragment-elaboration-ready architecture makes it a high-value entry for fragment-based discovery collections.

Molecular Formula C16H18N4O2S
Molecular Weight 330.41
CAS No. 2034621-18-4
Cat. No. B2571901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one
CAS2034621-18-4
Molecular FormulaC16H18N4O2S
Molecular Weight330.41
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CSC2=CC=NC=C2)OC3=NC=CC=N3
InChIInChI=1S/C16H18N4O2S/c21-15(12-23-14-4-8-17-9-5-14)20-10-1-3-13(11-20)22-16-18-6-2-7-19-16/h2,4-9,13H,1,3,10-12H2
InChIKeySGLZMRVAXGHQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 2034621-18-4): Chemical Identity and Baseline Properties


2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 2034621-18-4) is a heterocyclic small molecule supplied as a research-grade screening compound. Its structure comprises a piperidine core bearing a pyrimidin-2-yloxy ether at the 3-position and a pyridin-4-ylsulfanyl acetyl group at the 1-position. The compound exhibits computed physicochemical descriptors of XLogP3 = 1.7 and topological polar surface area (TPSA) = 93.5 Ų, placing it within lead-like chemical space [1]. It is available from commercial screening libraries (e.g., Life Chemicals, catalog F6480-2672) in micromole quantities for early-stage discovery [1].

Why Generic Substitution Fails for 2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one: Structural Determinants of Selectivity


Compounds within the pyrimidinyloxy-piperidine chemical class cannot be interchanged generically because subtle variations in the heteroaryl ether and thioether appendages profoundly alter target engagement, lipophilicity, and hydrogen-bonding capacity. The 2-pyrimidinyloxy substitution pattern on the piperidine ring, in combination with a pyridin-4-ylsulfanyl acetyl group, creates a distinct spatial and electronic environment that is absent in close analogs bearing, for instance, a 4-pyrimidinyloxy group or a 4-fluorophenylsulfanyl moiety [1]. These structural differences necessitate direct, compound-specific evaluation rather than class-level extrapolation, as even isosteric replacements can reorder selectivity profiles [1].

Quantitative Differentiation Evidence for 2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one Versus Closest Analogs


Pyrimidin-2-yloxy vs. Pyrimidin-4-yloxy Substitution: Impact on Hydrogen-Bond Acceptor Count

The pyrimidin-2-yloxy group in the target compound provides a different hydrogen-bond acceptor geometry compared to the pyrimidin-4-yloxy group found in close analog 2-[(4-fluorophenyl)sulfanyl]-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one (CAS 2034471-70-8). The 2-yloxy attachment positions the pyrimidine nitrogen atoms at distances that favor bidentate interactions with kinase hinge regions, whereas the 4-yloxy isomer shifts the acceptor positions and may alter target preference [1]. Although direct head-to-head biochemical data are not available in the public domain, the computed TPSA (93.5 Ų) and hydrogen-bond acceptor count (6) for the target compound define a physicochemical profile that is distinct from the 4-yloxy analog [1].

Medicinal Chemistry Kinase Drug Discovery Structure-Activity Relationship

Pyridin-4-ylsulfanyl vs. 4-Fluorophenylsulfanyl: Lipophilicity and Solubility Differentiation

Replacing the 4-fluorophenylsulfanyl group (present in CAS 2034471-70-8) with a pyridin-4-ylsulfanyl group (present in the target compound) introduces a basic nitrogen into the thioether side chain. This substitution reduces computed logP (XLogP3 = 1.7 for the target compound, versus an estimated >2.0 for the fluorophenyl analog based on the higher hydrophobicity of fluorobenzene relative to pyridine) [1]. Lower logP is generally associated with improved aqueous solubility and reduced off-target binding due to decreased hydrophobic collapse. The pyridinyl nitrogen also provides an additional site for hydrogen bonding or salt formation, potentially enhancing formulation flexibility [1].

Lipophilicity Optimization Solubility Prediction Lead-Like Property Space

Structural Uniqueness and Screening Library Availability

The target compound is supplied as a discrete screening library member by Life Chemicals (catalog F6480-2672) at defined purity and quantity (2–5 μmol), priced at US$85.50 per 2 μmol aliquot [1]. This packaging format is designed for direct use in single-point or dose-response high-throughput screening (HTS) without additional purification. In contrast, many structurally related analogs from the same chemical space are available only through custom synthesis, introducing lead times of 4–8 weeks. The immediate availability of the target compound enables rapid hit validation and eliminates the procurement bottleneck associated with on-demand analog synthesis [1].

High-Throughput Screening Fragment-Based Drug Discovery Chemical Diversity

Optimal Application Scenarios for 2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one Based on Evidence


Kinase Inhibitor Primary Screening

As a pyrimidin-2-yloxy-containing piperidine, this compound is structurally predisposed to occupy the ATP-binding site of protein kinases. Its immediate availability from commercial screening libraries makes it suitable for rapid inclusion in kinase-focused HTS campaigns, where the pyrimidin-2-yloxy hinge-binding motif can be exploited as a starting scaffold for hit identification [1].

Solubility-Challenged Biochemical Assays

With an XLogP3 of 1.7, this compound falls within the optimal lipophilicity range (1 < logP < 2) for biochemical assay compatibility. It is well-suited for assays run at high compound concentrations (>10 μM) where more lipophilic analogs (XLogP3 > 2.5) may precipitate or require excessive DMSO co-solvent, leading to assay interference [1].

Fragment-Based Lead Generation Libraries

The modest molecular weight (330.4 Da) and balanced physicochemical profile position this compound as a potential fragment-like or low-molecular-weight lead-like entry in fragment-based drug discovery (FBDD) collections. Its pyridinyl and pyrimidinyl moieties offer multiple vectors for fragment elaboration while maintaining favorable ligand efficiency metrics [1].

Quote Request

Request a Quote for 2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.